![molecular formula C5H11N5O2 B056044 N-[(Z)-(1-amino-2-hydrazinyl-2-oxoethylidene)amino]propanamide CAS No. 112032-78-7](/img/structure/B56044.png)

N-[(Z)-(1-amino-2-hydrazinyl-2-oxoethylidene)amino]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

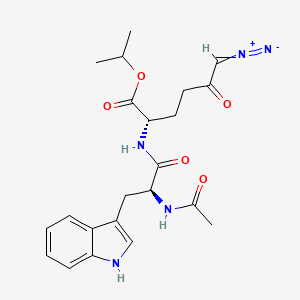

N-Acetyl-Ser-Asp-Lys-Pro ist ein Tetrapeptid, das in Knochenmarkzellen durch die enzymatische Verarbeitung von Thymosin beta4 gebildet wird. Es ist bekannt, dass es den Eintritt pluripotenter hämatopoetischer Stammzellen in die S-Phase des Zellzyklus hemmt und vor Ara-C-Letalität bei Mäusen schützt . Diese Verbindung ist auch ein spezifisches Substrat für die N-terminale aktive Stelle des Angiotensin-Converting-Enzyms, das für ihren Abbau in vivo verantwortlich ist .

Vorbereitungsmethoden

N-Acetyl-Ser-Asp-Lys-Pro kann chemisch synthetisiert werden. Die Syntheseroute beinhaltet die schrittweise Addition von Aminosäuren zur Bildung des Tetrapeptids. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern. Industrielle Produktionsverfahren können die Festphasen-Peptidsynthese umfassen, die eine effiziente und skalierbare Produktion von Peptiden ermöglicht .

Analyse Chemischer Reaktionen

N-Acetyl-Ser-Asp-Lys-Pro unterliegt verschiedenen Arten von chemischen Reaktionen:

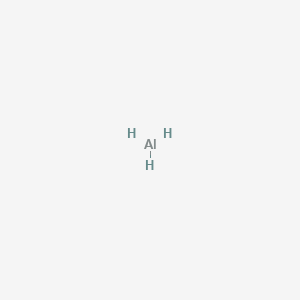

Hydrolyse: Diese Verbindung kann durch Angiotensin-Converting-Enzym hydrolysiert werden, was zu ihrem Abbau führt.

Oxidation und Reduktion:

Substitution: Substitutionsreaktionen können an den Aminosäureresten auftreten, insbesondere an den Serin- und Lysinresten.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasser für die Hydrolyse, Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Dithiothreitol für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-Ser-Asp-Lys-Pro hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

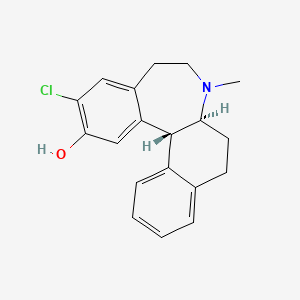

Herzforschung: Diese Verbindung hemmt das Wachstum von Herzfibroblasten und die Phosphorylierung von Smad2, das an der Herzfibrose beteiligt ist.

Entzündung und Fibrose: N-Acetyl-Ser-Asp-Lys-Pro hat entzündungshemmende und antifibrotische Eigenschaften, was es in der Forschung zu diesen Erkrankungen nützlich macht.

Krebsforschung:

Wirkmechanismus

N-Acetyl-Ser-Asp-Lys-Pro übt seine Wirkungen aus, indem es den Eintritt pluripotenter hämatopoetischer Stammzellen in die S-Phase des Zellzyklus hemmt. Es wirkt als spezifisches Substrat für die N-terminale aktive Stelle des Angiotensin-Converting-Enzyms, was zu seinem Abbau führt . Diese Hemmung wird vermutet, indirekt zu erfolgen, indem die Wirkung eines Stimulators der Proliferation hämatopoetischer Stammzellen verhindert wird . Darüber hinaus hemmt es die Phosphorylierung und die nukleäre Translokation von Smad2 in Herzfibroblasten, die an der Regulation der Fibrose beteiligt ist .

Wirkmechanismus

N-Acetyl-Ser-Asp-Lys-Pro exerts its effects by inhibiting the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle. It acts as a specific substrate for the N-terminal active site of angiotensin-converting enzyme, leading to its degradation . This inhibition is thought to occur indirectly by preventing the action of a stimulator of hematopoietic stem cell proliferation . Additionally, it inhibits the phosphorylation and nuclear translocation of Smad2 in cardiac fibroblasts, which is involved in the regulation of fibrosis .

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-Ser-Asp-Lys-Pro ist einzigartig in seiner spezifischen Hemmung der Proliferation hämatopoetischer Stammzellen und seiner Rolle als Substrat für das Angiotensin-Converting-Enzym. Zu ähnlichen Verbindungen gehören:

Thymosin beta4: Der Vorläufer von N-Acetyl-Ser-Asp-Lys-Pro, der an denselben biologischen Wegen beteiligt ist.

Angiotensin I: Ein weiteres Substrat für Angiotensin-Converting-Enzym, jedoch mit unterschiedlichen biologischen Wirkungen.

Bradykinin: Ein Peptid, das ebenfalls durch Angiotensin-Converting-Enzym hydrolysiert wird.

Diese Verbindungen weisen einige Ähnlichkeiten in ihren Wechselwirkungen mit Angiotensin-Converting-Enzym auf, unterscheiden sich jedoch in ihren spezifischen biologischen Rollen und Wirkungen.

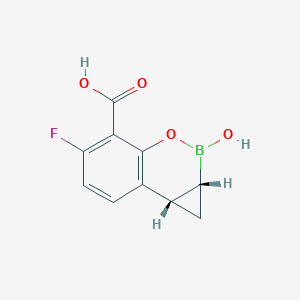

Eigenschaften

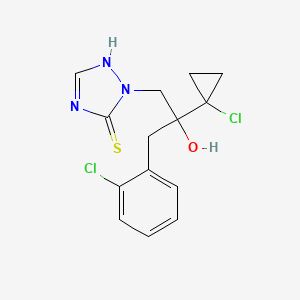

CAS-Nummer |

112032-78-7 |

|---|---|

Molekularformel |

C5H11N5O2 |

Molekulargewicht |

173.17 g/mol |

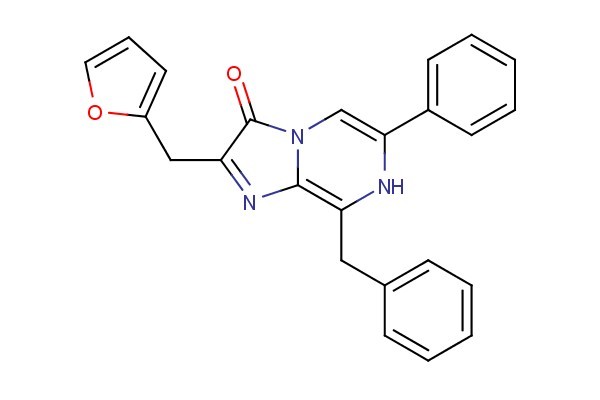

IUPAC-Name |

N-[(Z)-(1-amino-2-hydrazinyl-2-oxoethylidene)amino]propanamide |

InChI |

InChI=1S/C5H11N5O2/c1-2-3(11)9-10-4(6)5(12)8-7/h2,7H2,1H3,(H2,6,10)(H,8,12)(H,9,11) |

InChI-Schlüssel |

RFBACMGHMLAVTH-UHFFFAOYSA-N |

SMILES |

CCC(=O)NN=C(C(=O)NN)N |

Isomerische SMILES |

CCC(=O)N/N=C(/C(=O)NN)\N |

Kanonische SMILES |

CCC(=O)NN=C(C(=O)NN)N |

Synonyme |

Propanoic acid, 2-(2-hydrazino-1-imino-2-oxoethyl)hydrazide (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.